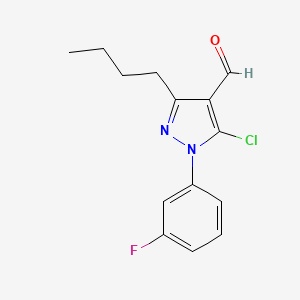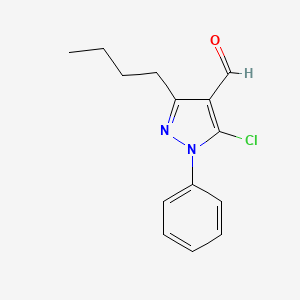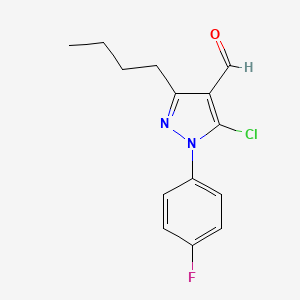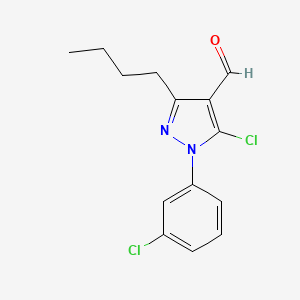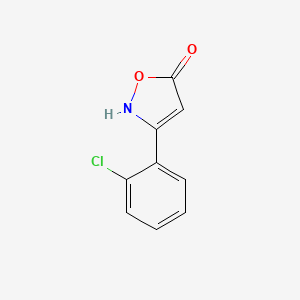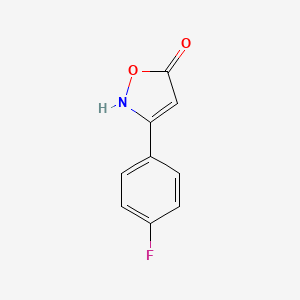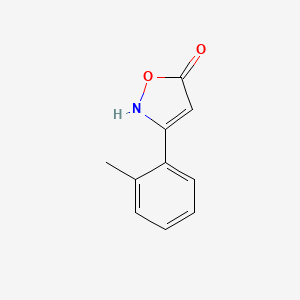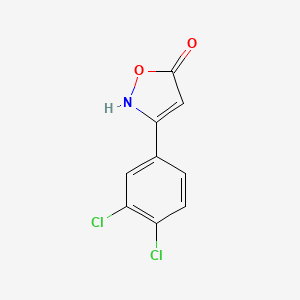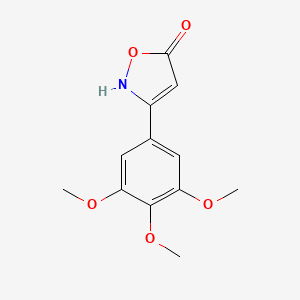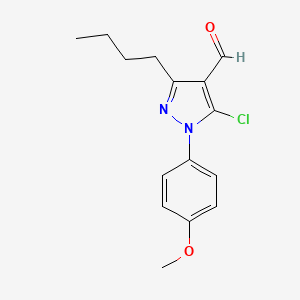
3-Butyl-5-chloro-1-(4-methoxyphenyl)-1H-pyrazole-4-carbaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Butyl-5-chloro-1-(4-methoxyphenyl)-1H-pyrazole-4-carbaldehyde (3BCMPCA) is a compound found in a variety of plants, fungi, and bacteria. Its structure consists of a five-membered ring containing a carbon atom, a nitrogen atom, a chlorine atom, and two oxygen atoms. The compound is of particular interest due to its potential applications in medicinal and agrochemical research.
Applications De Recherche Scientifique
Antioxidant and Radical Scavenging Activity
Research on heterocyclic compounds such as isoxazolones and pyrazolines highlights their significant biological and medicinal properties, including antioxidant evaluations. These compounds serve as excellent intermediates for synthesizing various heterocycles, showing potential in generating novel chemical entities with antioxidant capabilities. For instance, the synthesis of 4-arylmethylideneisoxazol-5(4H)-ones and structurally unique hexasubstituted pyrazolines demonstrates the versatility and reactivity of these heterocycles towards creating compounds with potential antioxidant activities (Laroum et al., 2019); (Baumstark et al., 2013).
Organic Synthesis and Catalysis
The versatility of heterocyclic compounds extends to their applications in organic synthesis and catalysis, with recent advancements in the use of organocatalysts for constructing tetrahydrobenzo[b]pyrans and pyrano[2,3-d]pyrimidine derivatives. These developments highlight the potential of using heterocycles in catalyzed synthesis processes, offering efficient pathways for the production of valuable organic molecules (Kiyani, 2018).
Environmental and Ecotoxicological Studies
Studies on environmental contaminants such as parabens and sunscreen agents like ethylhexyl methoxycinnamate and butyl methoxydibenzoylmethane emphasize the importance of understanding the fate, behavior, and toxicological effects of chemical compounds in aquatic environments. These investigations shed light on the potential ecological impacts of widespread chemical use and the need for safer, more sustainable alternatives (Haman et al., 2015); (da Silva et al., 2021).
Pharmacological and Biological Properties
Research on the pharmacological and biological properties of compounds like chlorogenic acid (CGA) and chromones showcases their diverse therapeutic potential, ranging from antioxidant, anti-inflammatory, and antimicrobial activities to applications in treating metabolic disorders and protecting against cellular impairment. These studies highlight the multifaceted nature of heterocyclic compounds and their derivatives in medicinal chemistry and drug development (Naveed et al., 2018); (Yadav et al., 2014).
Propriétés
IUPAC Name |
3-butyl-5-chloro-1-(4-methoxyphenyl)pyrazole-4-carbaldehyde |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17ClN2O2/c1-3-4-5-14-13(10-19)15(16)18(17-14)11-6-8-12(20-2)9-7-11/h6-10H,3-5H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NMVUIFDGASJJPD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=NN(C(=C1C=O)Cl)C2=CC=C(C=C2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.76 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Butyl-5-chloro-1-(4-methoxyphenyl)-1H-pyrazole-4-carbaldehyde | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-Amino-5-(thiophen-2-yl)-5-[(3,4,5-trimethoxyphenyl)methyl]-4,5-dihydro-1H-imidazol-4-one](/img/structure/B6345798.png)
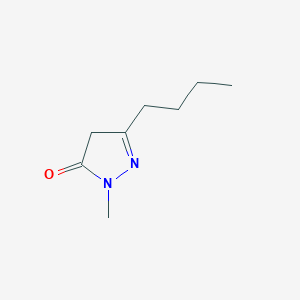
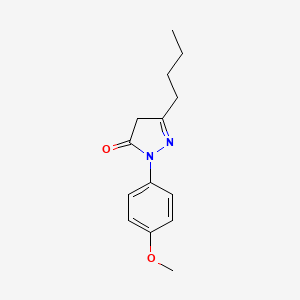
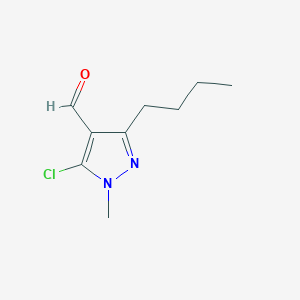
![2-Amino-5-(furan-2-yl)-5-[(4-methoxyphenyl)methyl]-4,5-dihydro-1H-imidazol-4-one](/img/structure/B6345821.png)
